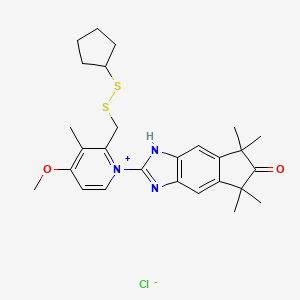
4-Methyl-7-(2-methylene-1-oxobutyl)-2-propyl-2H-1,4-benzoxazin-3(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-7-(2-methylene-1-oxobutyl)-2-propyl-2H-1,4-benzoxazin-3(4H)-one is a complex organic compound with a unique structure that includes a benzoxazinone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-7-(2-methylene-1-oxobutyl)-2-propyl-2H-1,4-benzoxazin-3(4H)-one typically involves multi-step organic reactions. The starting materials and specific reaction conditions can vary, but common steps include:
Formation of the Benzoxazinone Core: This step often involves the cyclization of an appropriate precursor molecule under acidic or basic conditions.
Introduction of the Methylene Group: This can be achieved through a Wittig reaction or similar methods to introduce the methylene functionality.
Functionalization of the Propyl and Methyl Groups: These groups are typically introduced through alkylation reactions using appropriate alkyl halides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
化学反応の分析
Types of Reactions
4-Methyl-7-(2-methylene-1-oxobutyl)-2-propyl-2H-1,4-benzoxazin-3(4H)-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (e.g., Cl2, Br2) or nucleophiles (e.g., NaOH, NH3) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways.
Medicine: The compound could have potential therapeutic applications, such as serving as a lead compound for drug development.
Industry: It may be used in the production of specialty chemicals or materials with specific properties.
作用機序
The mechanism by which 4-Methyl-7-(2-methylene-1-oxobutyl)-2-propyl-2H-1,4-benzoxazin-3(4H)-one exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
類似化合物との比較
Similar Compounds
4-Methyl-2-propyl-2H-1,4-benzoxazin-3(4H)-one: Lacks the methylene and oxobutyl groups.
7-(2-Methylene-1-oxobutyl)-2-propyl-2H-1,4-benzoxazin-3(4H)-one: Lacks the methyl group.
4-Methyl-7-(2-methylene-1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one: Lacks the propyl group.
特性
CAS番号 |
135420-30-3 |
|---|---|
分子式 |
C17H21NO3 |
分子量 |
287.35 g/mol |
IUPAC名 |
4-methyl-7-(2-methylidenebutanoyl)-2-propyl-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C17H21NO3/c1-5-7-14-17(20)18(4)13-9-8-12(10-15(13)21-14)16(19)11(3)6-2/h8-10,14H,3,5-7H2,1-2,4H3 |
InChIキー |
PECSGVMVWHPLFJ-UHFFFAOYSA-N |
正規SMILES |
CCCC1C(=O)N(C2=C(O1)C=C(C=C2)C(=O)C(=C)CC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


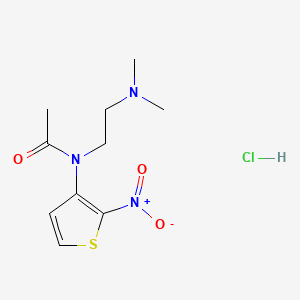




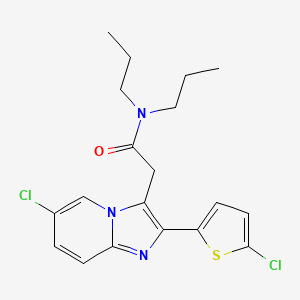


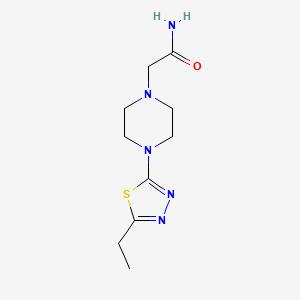
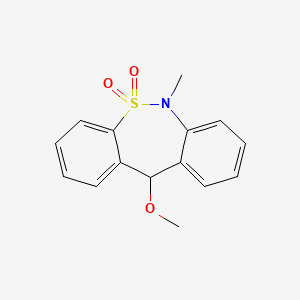

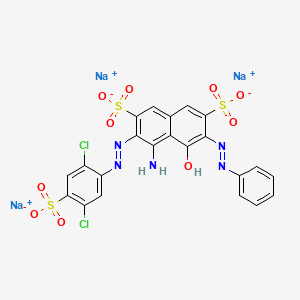
![3-[4-[2-(diethylamino)-2-(4-fluorophenyl)ethyl]piperazin-1-yl]-1-(4-hydroxyphenyl)-2-methylpropan-1-one;oxalic acid](/img/structure/B12728602.png)
